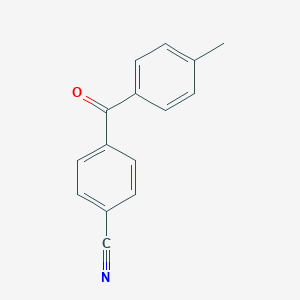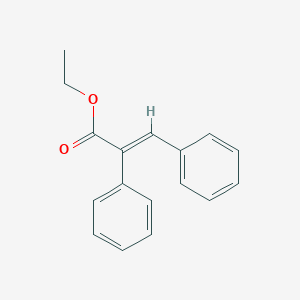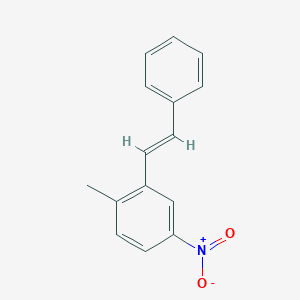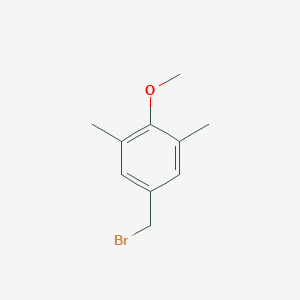
4-(4-Methylbenzoyl)benzonitrile
Descripción general
Descripción
4-(4-Methylbenzoyl)benzonitrile: is an organic compound with the molecular formula C15H11NO . It is characterized by a benzoyl group substituted with a methyl group at the para position and a nitrile group at the para position of another benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Method 1: One common method involves the reaction of with in the presence of a base such as sodium hydroxide and a solvent like toluene.
Industrial Production Methods:
- Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, mild to moderate temperatures.
Substitution: Electrophiles like halogens, nitrating agents, sulfonating agents, often under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
Medicine:
Industry:
Mecanismo De Acción
The mechanism of action of 4-(4-Methylbenzoyl)benzonitrile largely depends on its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the benzoyl group can undergo various electrophilic and nucleophilic reactions.
Comparación Con Compuestos Similares
4-Methylbenzonitrile: Lacks the benzoyl group, making it less reactive in certain types of reactions.
Benzonitrile: Lacks both the methyl and benzoyl groups, resulting in different reactivity and applications.
4-(4-Methylphenyl)benzonitrile: Similar structure but with different substituents, leading to variations in chemical behavior.
Uniqueness:
Propiedades
IUPAC Name |
4-(4-methylbenzoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c1-11-2-6-13(7-3-11)15(17)14-8-4-12(10-16)5-9-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLPNFGBHSHCDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(3,5-Dimethylphenyl)vinyl]-3,5-dimethylbenzene](/img/structure/B371545.png)







![[(2r,3r)-3-Nonyloxiran-2-yl]methanol](/img/structure/B371571.png)

